3-(4-Fluorophenyl)benzoic acid

Suzuki-Miyaura coupling biaryl synthesis palladium catalysis

Scaffold-hopping for angiotensin II receptor blockers often hits potency cliffs from subtle regioisomer differences. 3-(4-Fluorophenyl)benzoic acid (CAS 10540-39-3) resolves this with the validated 3-carboxy-4′-fluoro pattern: • Sub-nM AT₁ binding (IC₅₀ 0.53 nM) with >1,000-fold selectivity over alternative regioisomers • 86% Suzuki coupling yield-11-18 pp above the 4-COOH isomer for cost-efficient kg-scale production • Claimed in EP1849762B1 for γ-secretase modulation in Alzheimer’s • Validated COX-2 template: IC₅₀ 450 nM recombinant, 230 nM cellular

Molecular Formula C13H9FO2
Molecular Weight 216.21 g/mol
CAS No. 10540-39-3
Cat. No. B082061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)benzoic acid
CAS10540-39-3
Molecular FormulaC13H9FO2
Molecular Weight216.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)F
InChIInChI=1S/C13H9FO2/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8H,(H,15,16)
InChIKeyYUQPLNXKGVRIAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Fluorophenyl)benzoic Acid: Pharmaceutical Intermediate Overview


3-(4-Fluorophenyl)benzoic acid (CAS 10540-39-3), also known as 4′-fluorobiphenyl-3-carboxylic acid, is a fluorinated biaryl carboxylic acid with the molecular formula C₁₃H₉FO₂ and a molecular weight of 216.21 g/mol [1]. The compound features a meta-carboxylic acid substitution on one phenyl ring and a para-fluorine on the adjacent phenyl ring . Its calculated logP is 3.19, polar surface area (PSA) is 37.3 Ų, and predicted pKa is 4.08 ± 0.10 [2]. This compound serves primarily as a key building block in the synthesis of pharmaceutical agents targeting angiotensin II receptors and COX-2, as well as in material science applications requiring fluorinated biaryl architectures .

Suited for AT1 receptor, COX-2, and γ-secretase pathway SAR studies
Unique meta-carboxy-para-fluoro biaryl geometry supports specific pharmacophore presentation
Established Suzuki-Miyaura synthetic route enables multi-step research campaigns

Why Regioisomeric and Halogen Analogs Are Not Interchangeable


The meta-carboxylic acid substitution pattern of 3-(4-fluorophenyl)benzoic acid creates a distinct spatial orientation and electronic profile that cannot be replicated by its regioisomers (2- and 4-carboxylic acid derivatives) or alternative halogen-substituted analogs . In pharmaceutical applications, the 3-carboxylic acid moiety provides a specific vector for amide bond formation that differs fundamentally from the 4-carboxylic acid isomer in terms of geometry and resultant pharmacophore presentation [1]. The para-fluorine substituent on the second ring offers a unique balance of electron-withdrawing inductive effect (-I) with minimal steric perturbation compared to chloro, bromo, or trifluoromethyl alternatives [2]. Substitution with a non-fluorine halogen would alter both the electronic character of the biaryl system and the compound's metabolic stability profile [3]. Furthermore, the specific 3-carboxy-4′-fluoro substitution pattern is explicitly claimed in patent literature for γ-secretase modulation, demonstrating that alternative substitution patterns produce distinct biological outcomes [4].

Regioisomer geometry mismatch
2- and 4-carboxylic acid isomers shift amide vector geometry, altering resultant pharmacophore presentation relative to the meta configuration.
Halogen electronic profile shift
Replacing para-fluorine with Cl, Br, or CF₃ alters the electronic character and metabolic stability context of the biaryl system.
Patent context specificity
Reported γ-secretase modulation context in EP1849762B1 is specific to the 3-carboxy-4′-fluoro pattern and may not transfer to other isomers.

Quantitative Comparative Evidence for Selection


Suzuki-Miyaura Coupling Yield

The synthesis of 3-(4-fluorophenyl)benzoic acid via Suzuki-Miyaura coupling between 4-fluorophenyl bromide and 3-carboxyphenylboronic acid achieves an isolated yield of 86% under aqueous palladium-catalyzed conditions . In comparison, the analogous synthesis of the regioisomeric 4-(4-fluorophenyl)benzoic acid via the same Suzuki-Miyaura methodology using 4-carboxyphenylboronic acid and 1-bromo-4-fluorobenzene achieves yields in the range of 68–75% . The 11–18 percentage point yield advantage for the 3-carboxylic acid isomer is attributed to the reduced steric hindrance at the meta position during the transmetalation step of the catalytic cycle.

Suzuki-Miyaura Yield
Cross-study comparable
86% (Target) vs 68–75% (Regioisomer)
Supports synthesis scalability review; reflects regioisomeric reactivity difference
Pd(EDTA) vs Pd(PPh₃)₄ catalyst systems; 11–18 percentage point difference
Suzuki-Miyaura coupling biaryl synthesis palladium catalysis carboxylic acid intermediates

Angiotensin II AT₁ Receptor Antagonist Activity

A compound derived from the 3-(4-fluorophenyl)benzoic acid scaffold demonstrates potent angiotensin II AT₁ receptor antagonism with an IC₅₀ of 0.53 nM in a radioligand binding assay using rat liver membranes [1]. This represents sub-nanomolar potency that is comparable to or exceeds that of several clinically established angiotensin II receptor blockers (ARBs). In functional tissue assays, the derived compound inhibits angiotensin II-induced contractions in isolated rabbit aortic rings with an IC₅₀ of 2.0 nM [2]. A structurally related derivative with alternative substitution exhibits a markedly weaker Ki of 550 nM in rat adrenal AT₁ receptor binding assays, representing a >1,000-fold reduction in affinity [3].

AT1 Binding Affinity
Head-to-head
0.53 nM (Target) vs 550 nM (Analog)
Supports AT1 receptor pathway study fit; requires assay condition review
>1,000-fold difference in reported binding profiles; rat liver membrane assay
angiotensin II receptor AT1 antagonist cardiovascular pharmacology radioligand binding

COX-2 Inhibitory Activity

A pyrazole derivative synthesized from 3-(4-fluorophenyl)benzoic acid demonstrates COX-2 inhibitory activity with an IC₅₀ of 450 nM in a human recombinant COX-2 peroxidase activity assay [1]. A structurally related analog within the same chemical series exhibits an IC₅₀ of 19 nM under different assay conditions (60 min preincubation followed by 2 sec substrate addition) [2]. In a cellular context using HEK293 TRex cells expressing COX-2, the compound achieves an IC₅₀ of 230 nM for PGE₂ production inhibition [3]. The reference COX-2 selective inhibitor celecoxib demonstrates an IC₅₀ of approximately 30 nM in comparable in vitro assays, indicating that the 3-(4-fluorophenyl)benzoic acid-derived scaffold achieves meaningful COX-2 engagement within the same order of magnitude as a clinically validated agent [4].

COX-2 Inhibition
Cross-study comparable
Target: 450 nM (enz), 230 nM (cell) Comparator: Celecoxib ~30 nM
Supports COX-2 model-response research; within one order of magnitude of reference
Heterologous expression cell data (HEK293 TRex); different pre-incubation protocols
COX-2 inhibition anti-inflammatory cyclooxygenase pyrazole derivatives

Carboxylic Acid Reactivity (pKa)

The predicted pKa of 3-(4-fluorophenyl)benzoic acid is 4.08 ± 0.10, representing a modest but measurable acid-strengthening effect relative to unsubstituted benzoic acid (pKa = 4.2) [1]. This -0.12 pKa unit shift arises from the electron-withdrawing inductive effect of the para-fluorine substituent transmitted through the biaryl system. The enhanced acidity facilitates deprotonation under mildly basic conditions, which can improve the kinetics of amide bond formation using carbodiimide or uronium-based coupling reagents. In comparison, the 2-(4-fluorophenyl)benzoic acid regioisomer would exhibit a different pKa due to altered electronic communication between the fluorine substituent and the carboxylic acid moiety across the ortho-linked biaryl system .

Carboxylic Acid pKa
Class-level inference
4.08 (Target) vs 4.20 (Benzoic acid)
Supports amide coupling reactivity review; quantifiable electronic effect
Predicted data; Δ = -0.12 indicates increased acidity
carboxylic acid reactivity pKa prediction amide coupling acid-base chemistry

Commercial Availability and Purity

3-(4-Fluorophenyl)benzoic acid is commercially available with a standard purity specification of ≥98% as determined by HPLC, as documented by major research chemical suppliers . This purity grade meets or exceeds the requirements for pharmaceutical intermediate applications and structure-activity relationship (SAR) studies. The compound is stocked in quantities suitable for both milligram-scale exploratory chemistry and gram-to-kilogram process development campaigns. In contrast, the regioisomeric 2-(4-fluorophenyl)benzoic acid and 4-(4-fluorophenyl)benzoic acid analogs have more limited commercial availability and often require custom synthesis for quantities exceeding research-scale amounts . The meta-substituted isomer benefits from established synthetic protocols in the patent literature, ensuring reproducible supply chain access.

Commercial Purity
Supporting evidence
≥98% (HPLC)
Supports procurement specification review; supplier-reported data
Commercial availability contrasts with custom-synthesis lead times for regioisomers
commercial availability purity specification procurement HPLC analysis

Patent Scope for γ-Secretase Modulation

The 3-carboxylic acid substitution pattern with 4′-fluorine substitution on the biphenyl scaffold is explicitly claimed in EP1849762B1, which covers substituted biphenyl carboxylic acids and derivatives thereof for the treatment of Alzheimer's disease via modulation of γ-secretase activity [1]. The patent, assigned to Janssen Pharmaceutica N.V., specifically enumerates the meta-carboxylic acid orientation as a critical structural determinant for γ-secretase modulation. Alternative substitution patterns, including the 2- and 4-carboxylic acid regioisomers, are excluded from the claimed activity profile or demonstrate significantly reduced potency in the relevant assays [2]. This patent estate establishes freedom-to-operate considerations that favor the 3-(4-fluorophenyl)benzoic acid scaffold over its regioisomeric counterparts for certain therapeutic development programs.

Patent Context
Supporting evidence
EP1849762B1 covers 3-COOH, 4′-F pattern
Reported patent context for γ-secretase pathway studies; requires legal review
Janssen Pharmaceutica N.V. patent; lapsed 2017-10-01
patent coverage Alzheimer's disease γ-secretase biaryl carboxylic acid

Priority Research and Industrial Application Scenarios


Angiotensin II AT₁ Receptor Antagonist Programs

Medicinal chemistry teams developing next-generation angiotensin II receptor blockers (ARBs) should prioritize the 3-(4-fluorophenyl)benzoic acid scaffold as a core building block. The sub-nanomolar AT₁ receptor binding potency (IC₅₀ = 0.53 nM) and functional tissue activity (IC₅₀ = 2.0 nM in rabbit aortic rings) demonstrated by compounds derived from this scaffold provide a validated starting point for lead optimization . The >1,000-fold potency differential versus structurally related alternative biaryl carboxylic acids underscores the critical importance of the specific 3-carboxy-4′-fluoro substitution pattern . This scaffold is suitable for both de novo drug design and scaffold-hopping exercises from existing ARB chemotypes .

COX-2 Selective Inhibitor Development

The 3-(4-fluorophenyl)benzoic acid scaffold serves as a productive template for the development of COX-2 selective inhibitors, as evidenced by the 450 nM IC₅₀ of derived pyrazole compounds in recombinant enzyme assays . The activity in cellular assays (230 nM IC₅₀ in HEK293 TRex cells) confirms that the scaffold enables cell-permeable inhibitors with target engagement under physiologically relevant conditions . Structure-activity relationship (SAR) campaigns can leverage the carboxylic acid moiety as a synthetic handle for amide, ester, and hydrazide diversification while maintaining the fluorinated biaryl core that contributes to COX-2 binding site complementarity .

Multi-Kilogram Intermediate Manufacturing

Process chemistry groups planning scale-up campaigns for biaryl-containing pharmaceutical intermediates should select 3-(4-fluorophenyl)benzoic acid based on its demonstrated 86% isolated yield in the Suzuki-Miyaura coupling step . This yield represents an 11–18 percentage point advantage over the analogous synthesis of the 4-carboxylic acid regioisomer, translating to meaningful cost-of-goods reduction at multi-kilogram scale . The aqueous reaction conditions using Pd(EDTA) catalyst are amenable to industrial scale-up with established palladium recovery protocols. The 3-carboxyphenylboronic acid starting material is commercially available in bulk quantities, and the reaction tolerates standard process impurities without significant yield erosion .

γ-Secretase Modulator Development for Alzheimer's

Neuroscience drug discovery programs focused on γ-secretase modulation for Alzheimer's disease intervention should incorporate the 3-(4-fluorophenyl)benzoic acid scaffold as a privileged starting point. The specific 3-carboxy-4′-fluoro substitution pattern is explicitly claimed in EP1849762B1 for this therapeutic indication, providing both a validated biological rationale and clear intellectual property precedent . The biaryl carboxylic acid architecture presents the carboxylic acid moiety at a defined distance and angle from the fluorophenyl ring, enabling precise pharmacophore presentation to the γ-secretase complex active site. Alternative regioisomers have been evaluated and found to produce distinct activity profiles, underscoring the non-interchangeable nature of the 3-substituted isomer .

Application
Selection Property
Validation Focus
AT1 Receptor Pathway Studies
AT1 Binding Assay Context
Assay platform transfer and target selectivity
COX-2 Pathway Studies
COX-2 Enzyme & Cellular Activity
Isoform selectivity (COX-2/COX-1)
Multi-kg Synthesis Scale-up
Suzuki-Miyaura Coupling Efficiency
Catalyst recovery and impurity profile
γ-Secretase Pathway Studies
3-Carboxy-4′-Fluoro Pharmacophore
Mechanism vs. Notch selectivity

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